

Spectroscopic Profile of 2-Methylquinoline-3-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Methylquinoline-3-carboxylic acid

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This technical guide provides a detailed overview of the expected spectroscopic data for **2-Methylquinoline-3-carboxylic acid**, a quinoline derivative of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document presents a compilation of predicted data based on the analysis of structurally related compounds. It also outlines general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

- IUPAC Name: **2-Methylquinoline-3-carboxylic acid**
- Molecular Formula: $C_{11}H_9NO_2$ [\[1\]](#)[\[2\]](#)
- Molecular Weight: 187.19 g/mol [\[1\]](#)[\[2\]](#)
- CAS Number: 635-79-0

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of **2-Methylquinoline-3-carboxylic acid**. These predictions are derived from the known spectral

data of similar compounds, including 2-methylquinoline, quinoline-3-carboxylic acid, and various other substituted quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.0 - 13.0	Singlet (broad)	1H	-COOH
~8.2 - 8.4	Singlet	1H	H4
~7.8 - 8.1	Multiplet	2H	H5, H8
~7.5 - 7.7	Multiplet	2H	H6, H7
~2.8	Singlet	3H	-CH ₃

Note: The exact chemical shifts are dependent on the solvent and concentration used. The carboxylic acid proton is often broad and may exchange with D₂O.

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~168 - 172	-COOH
~155 - 158	C2
~147 - 150	C8a
~138 - 141	C4
~130 - 133	C8
~128 - 130	C6
~127 - 129	C7
~126 - 128	C5
~125 - 127	C4a
~122 - 125	C3
~22 - 25	-CH ₃

Infrared (IR) Spectroscopy

The IR spectrum of **2-Methylquinoline-3-carboxylic acid** is expected to show characteristic absorption bands for the carboxylic acid and the quinoline ring system.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
2500-3300 (broad)	O-H stretch	Carboxylic acid
~1700-1725	C=O stretch	Carboxylic acid
~1600, ~1570, ~1450	C=C and C=N stretches	Quinoline ring
~1210-1320	C-O stretch	Carboxylic acid
~900-950 (broad)	O-H bend	Carboxylic acid

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
187	Molecular ion $[M]^+$
170	$[M - OH]^+$
159	$[M - CO]^+$
142	$[M - COOH]^+$
115	Fragmentation of the quinoline ring

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-Methylquinoline-3-carboxylic acid** in a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$) in an NMR tube.
- **1H NMR Acquisition:** Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

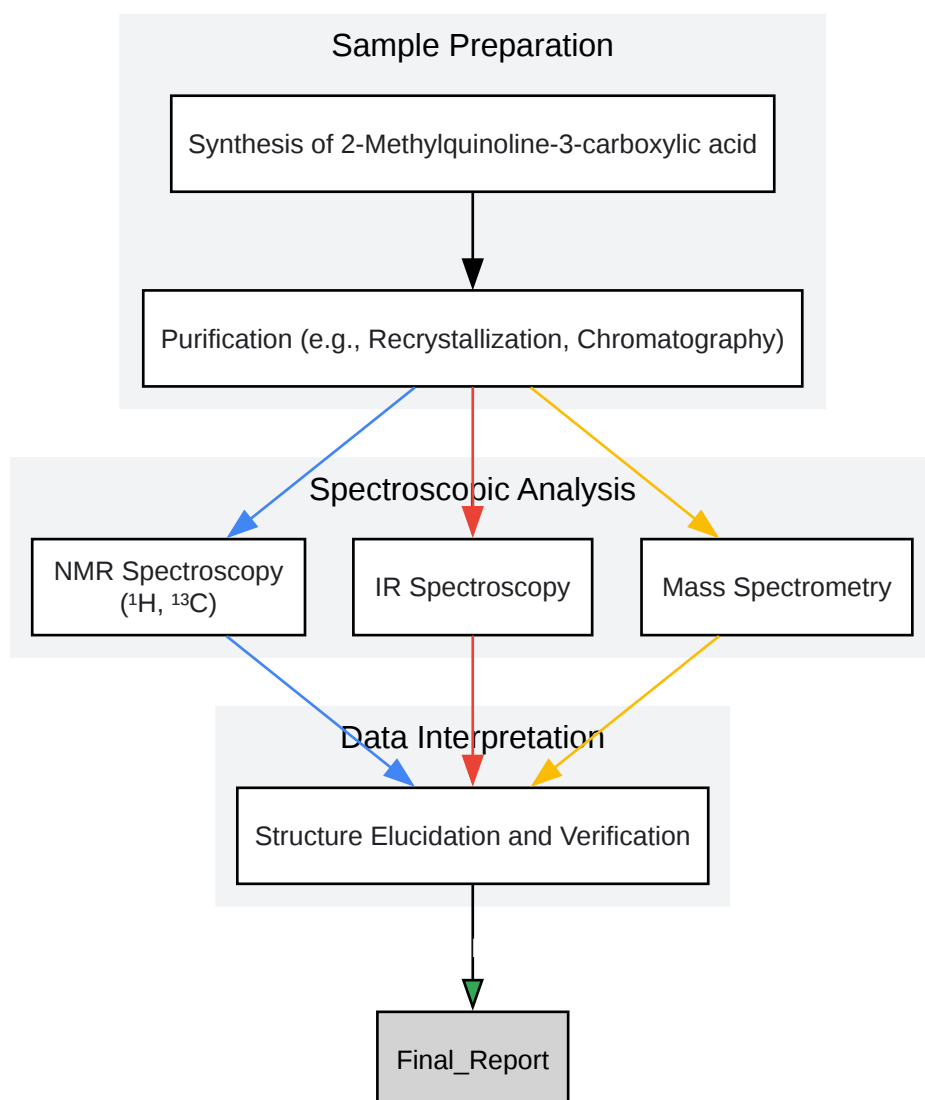
- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- **Data Acquisition:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm^{-1} . Collect a background spectrum of the empty sample holder before running the sample.

Mass Spectrometry

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a solid sample, direct insertion probe (DIP) with electron ionization (EI) is a common method.
- **Ionization:** Electron Ionization (EI) is a standard technique for generating fragment ions and determining the fragmentation pattern. Electrospray ionization (ESI) is a softer ionization method that is useful for determining the molecular weight.
- **Data Acquisition:** Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like **2-Methylquinoline-3-carboxylic acid**.



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References

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- 2. 2-Methyl-quinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

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